Posaconazole Impurity 17 is a chemical compound associated with the antifungal agent posaconazole, which belongs to the triazole class of drugs. This impurity is significant for pharmaceutical quality control and safety assessments due to its potential effects on drug efficacy and safety. Understanding the characteristics, synthesis, and implications of this impurity is crucial for ensuring the integrity of posaconazole formulations.
Posaconazole is primarily synthesized through complex chemical processes involving various intermediates. Impurity 17 arises during the synthesis or degradation of posaconazole, highlighting the need for rigorous analytical methods to identify and quantify such impurities in pharmaceutical preparations. The presence of impurities can affect not only the therapeutic effectiveness but also the safety profile of the drug.
Posaconazole Impurity 17 is classified as a pharmaceutical impurity, specifically an organic compound that may arise from the synthesis or storage of posaconazole. It is critical to monitor such impurities to comply with regulatory standards set by organizations like the International Conference on Harmonization.
The synthesis of posaconazole and its impurities, including Impurity 17, typically involves multiple steps:
Recent advancements in synthetic methodologies have introduced more efficient routes for producing posaconazole and its impurities. For instance, a study highlighted new synthetic methods that improve yields and reduce side reactions leading to unwanted impurities .
The molecular structure of Posaconazole Impurity 17 can be elucidated through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques provide insights into the compound's functional groups, connectivity, and stereochemistry.
Posaconazole Impurity 17 may participate in various chemical reactions typical of triazole compounds:
These reactions highlight the importance of stability studies during the development of pharmaceutical formulations containing posaconazole .
Analytical methods such as High-Performance Liquid Chromatography (HPLC) have been developed to quantify these properties accurately .
Posaconazole Impurity 17 serves several significant roles in scientific research:
Process-related impurities like Impurity 17 originate from stereoselectivity challenges during API synthesis. Posaconazole's four chiral centers (C-2', C-3', C-2", C-3") create 16 possible stereoisomers, with only the (2'R,3'S,2"R,3"R) configuration possessing therapeutic efficacy. Impurity 17 (configuration: 2'R,3'S,2"R,3"S) forms primarily through epimerization at the C-3" position during the coupling of key intermediates—the tetrahydrofuran triazolylmethyl tosylate (Compound 7) and the triazolone piperazinyl phenyl precursor (Compound 19) [3] [6]. This impurity exemplifies how minor deviations in reaction kinetics, catalyst efficiency, or purification protocols can compromise chiral integrity in complex molecules.
Controlling Impurity 17 is critical due to its structural similarity to posaconazole and potential pharmacological inactivity. Studies indicate that stereochemical impurities exceeding 0.15% can alter crystallization kinetics, potentially affecting API bioavailability. The QbD (Quality by Design) framework classifies Impurity 17 as a critical quality attribute (CQA) due to its propagation risk from intermediates. As documented in synthesis patents, the impurity manifests at two stages:
ICH Q3A(R2) mandates identification and control of impurities exceeding identification thresholds (0.10% for daily doses ≤2g). Impurity 17 is subject to ICH Q6A specifications for chiral impurities and ICH Q3C(R6) for residual solvents used in its synthesis. Regulatory submissions require:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1